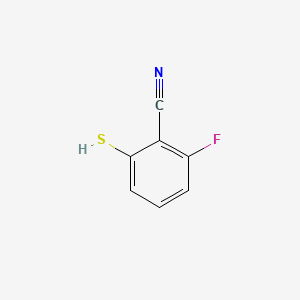
(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride, also known as 2-PPH, is an organic molecule with a wide range of applications in the scientific research field. It is a versatile compound that has been used in a variety of experiments and studies due to its unique properties.
Aplicaciones Científicas De Investigación
Pyrrolidine in Drug Discovery
Pyrrolidine, a core structural component of “(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride,” plays a significant role in medicinal chemistry. Its incorporation into drug molecules is driven by the pyrrolidine ring’s ability to improve pharmacokinetic properties and enhance molecular interaction with biological targets. Pyrrolidine derivatives, including those with additional functional groups such as in the specified compound, have been explored for their potential in treating human diseases. The saturation of the pyrrolidine ring allows for efficient exploration of pharmacophore space, contributing to the stereochemistry and increasing three-dimensional coverage due to pseudorotation, which is advantageous for developing compounds with selectivity towards specific biological targets (Li Petri et al., 2021).
Heterocyclic Compounds in Organic Synthesis and Catalysis
Heterocyclic N-oxide molecules, related to the nitrogen heterocycles in the query compound, demonstrate significant versatility in organic synthesis, catalysis, and drug development. These compounds, through their unique electronic and structural properties, have been involved in forming metal complexes, designing catalysts, and facilitating asymmetric synthesis. The heterocyclic N-oxide motif, therefore, is crucial for advancing chemistry and developing novel therapeutic agents with enhanced activity and selectivity (Li et al., 2019).
Pyridine Derivatives in Medicinal Chemistry
Pyridine derivatives, closely related to the pyridinyl component of the target compound, are prominent in medicinal chemistry due to their wide range of biological activities. These compounds serve as key scaffolds for designing drugs with antibacterial, antiviral, anti-inflammatory, and anticancer properties. Their versatility and ability to engage in various non-covalent interactions make them suitable for developing new therapeutics. The review by Abu-Taweel et al. emphasizes the importance of pyridine derivatives in both medicinal and non-medicinal applications, highlighting their significant role in the development of modern medicine (Abu-Taweel et al., 2015).
Mecanismo De Acción
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Action Environment
The action of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride may be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the compound is stored in a refrigerator, suggesting that it may be sensitive to temperature . .
Propiedades
IUPAC Name |
(2-pyrrolidin-1-ylpyridin-3-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.ClH/c11-8-9-4-3-5-12-10(9)13-6-1-2-7-13;/h3-5H,1-2,6-8,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVIPDQBXDCMCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=N2)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride | |
CAS RN |
1588441-33-1 |
Source


|
| Record name | 3-Pyridinemethanamine, 2-(1-pyrrolidinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1588441-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



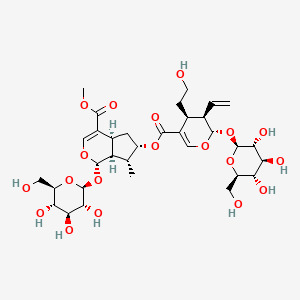
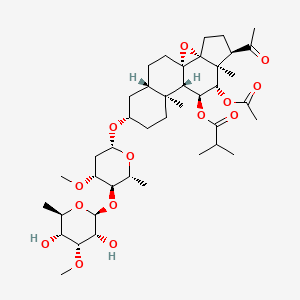
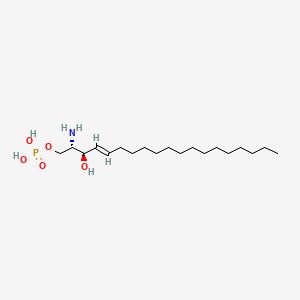


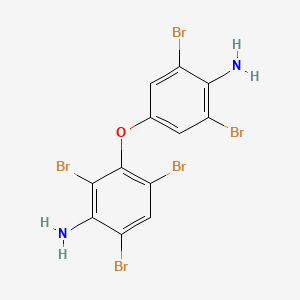
![Tetradecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4-oxo-4H-pyrido[1,2-a]p yrimidin-9-yl Ester](/img/structure/B591438.png)
![Pentadecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7](/img/no-structure.png)
